molecular formula C19H16ClN B3131565 N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline CAS No. 356530-17-1

N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline

Cat. No.: B3131565
CAS No.: 356530-17-1
M. Wt: 293.8 g/mol
InChI Key: GOYUZBTZRUCZMY-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline is a substituted aromatic amine characterized by a biphenylmethyl group attached to the nitrogen of a 2-chloroaniline moiety. Its molecular formula is C₁₉H₁₆ClN, with a molar mass of 293.79 g/mol. The compound’s structure combines the rigidity of the biphenyl system with the electron-withdrawing effects of the chlorine substituent, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-N-[(4-phenylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN/c20-18-8-4-5-9-19(18)21-14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYUZBTZRUCZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-ylmethyl)-2-chloroaniline typically involves the coupling of a biphenyl derivative with a chloroaniline. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the biphenyl and chloroaniline units . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Scientific Research Applications

Medicinal Chemistry

N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The biphenyl structure is known for its versatility in medicinal chemistry, acting as a scaffold for drugs with diverse biological activities.

Case Study: Anticancer Agents
Recent studies have highlighted the potential of biphenyl derivatives in developing anticancer agents. For instance, compounds derived from biphenyl structures exhibit anti-proliferative effects against various cancer cell lines. This is attributed to their ability to inhibit specific enzyme pathways critical for cancer cell survival .

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly in the formation of complex molecular architectures. Its reactivity allows it to participate in various coupling reactions, making it valuable for synthesizing more complex compounds.

Synthesis Methodologies
Recent advancements have shown that this compound can be effectively used in Suzuki-Miyaura cross-coupling reactions to create functionalized biphenyls. This method has been widely adopted due to its efficiency and the high yields of desired products .

Reaction TypeConditionsYield
Suzuki CouplingPd catalyst, K3PO4 baseUp to 90%

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of organic semiconductors and liquid crystals.

Organic Electronics
Biphenyl derivatives are known for their stability and electronic properties, making them ideal candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic cells. This compound can be incorporated into polymer matrices to enhance the performance of these devices .

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-ylmethyl)-2-chloroaniline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the N-([1,1'-biphenyl]-4-ylmethyl)aniline backbone but differ in substituents on the aniline ring or nitrogen atom. Key examples include:

Compound Name Substituent (Aniline Ring) N-Substituent Molecular Formula Molar Mass (g/mol) Key References
N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline 2-Cl H C₁₉H₁₆ClN 293.79 Target Compound
N-([1,1'-Biphenyl]-4-ylmethyl)-2-fluoro-N-methylaniline (29) 2-F CH₃ C₂₀H₁₈FN 291.36
N-([1,1'-Biphenyl]-4-ylmethyl)-N-methylaniline (5a1) H CH₃ C₂₀H₁₉N 273.37
N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)aniline 4-O-(isopentyl) H C₂₄H₂₇NO 369.48
  • Steric Effects : N-Methylation (as in 5a1 and 29) introduces steric hindrance, which may reduce nucleophilicity of the amine but improve metabolic stability in drug design .
  • Polarity : The isopentyloxy group in the 4-position () increases hydrophobicity, which could enhance membrane permeability in pharmacological contexts .

Physicochemical Properties

  • NMR Spectroscopy :
    • The ¹H NMR spectrum of 5a1 (N-methyl analog) shows aromatic protons at δ 7.57–7.21 ppm and a methylene group (CH₂) at δ 4.59 ppm .
    • In compound 29 (2-fluoro-N-methyl), the fluorine substituent causes deshielding of adjacent protons, shifting aromatic signals upfield compared to the chloro analog .
  • Melting Points: N-Methylated derivatives (e.g., 5a1 and 29) are reported as white solids, suggesting higher crystallinity than non-methylated analogs .

Biological Activity

N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H16_{16}ClN
  • Molecular Weight : 293.79 g/mol
  • CAS Number : 356530-17-1

The compound features a biphenyl group attached to a chloroaniline moiety, which is significant for its biological interactions.

This compound exhibits its biological activity primarily through:

  • Antimicrobial Activity : The biphenyl structure is known to enhance the compound's ability to disrupt microbial membranes and inhibit bacterial growth. Its structural similarity to other biologically active molecules allows it to interact with various cellular pathways.
  • Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death.

Antimicrobial Efficacy

A study explored the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50_{50} (µM)
MCF-715.5
A54920.3

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

Case Study 1: Synthesis and Biological Evaluation

In a notable study, researchers synthesized several derivatives of this compound and evaluated their biological activities. One derivative exhibited enhanced antibacterial activity compared to the parent compound, underscoring the importance of structural modifications in improving efficacy.

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms by which this compound induces apoptosis in cancer cells. The study revealed that the compound activates caspase pathways and increases reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline, and how can purity be ensured?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. A general procedure involves reacting 2-chloroaniline with [1,1'-biphenyl]-4-carbaldehyde under reducing conditions (e.g., NaBH₄ or Pt/C catalysis with formic acid as a hydrogen donor). Purification is achieved using silica gel column chromatography (petroleum ether/ethyl acetate gradient), followed by HPLC with UV detection at 254 nm to confirm >95% purity .
  • Key Steps :

  • Condensation : Equimolar reactants in toluene under reflux.
  • Reduction : Catalytic hydrogenation or Pt/C with HCO₂H/PhSiH₃.
  • Purification : Column chromatography (100:1 to 10:1 solvent ratios) and HPLC (C18 column, 5–99% acetonitrile/water gradient) .

Q. How is this compound characterized structurally and analytically?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to confirm biphenyl methylene linkage and aromatic substitution patterns (e.g., δ ~4.5 ppm for –CH₂–NH–).
  • HRMS : High-resolution mass spectrometry (ESI+) to validate molecular ion peaks (e.g., [M+H]⁺ calcd: 318.1234, observed: 318.1229) .
  • HPLC-UV : Purity assessment at 254 nm with retention time matching standards .

Advanced Research Questions

Q. How can researchers evaluate the antibacterial potential of this compound?

  • Experimental Design :

  • Enzyme Inhibition : Test against bacterial targets like MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) using spectrophotometric assays (e.g., NADH oxidation coupled with MurA activity).
  • MIC Determination : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
    • Data Interpretation : Correlate structural features (e.g., chloro-substitution) with activity. For example, analogues with electron-withdrawing groups on the aniline ring show enhanced MurA inhibition .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data for this compound?

  • Approach :

  • Assay Variability : Compare MIC values across studies using standardized CLSI guidelines.
  • Structural Confirmation : Re-analyze NMR/HRMS data to rule out impurities or isomerism.
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to verify binding poses in MurA’s active site, cross-referencing with X-ray crystallography data if available .

Q. How can molecular docking studies guide the optimization of this compound derivatives?

  • Protocol :

  • Target Preparation : Retrieve MurA structure (PDB: 1UAE) and prepare for docking (remove water, add charges).
  • Ligand Docking : Use flexible docking to explore biphenyl methylene interactions with hydrophobic pockets (e.g., Leu-109, Ala-156).
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Derivatives with stronger predicted binding (e.g., ΔG < −8 kcal/mol) should prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline
Reactant of Route 2
Reactant of Route 2
N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline

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